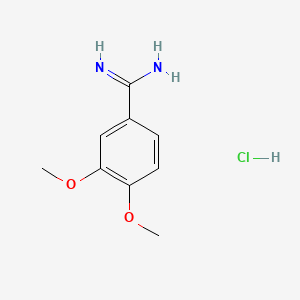

3,4-Dimethoxybenzimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKNCRAAATVMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965813 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51488-33-6 | |

| Record name | 3,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 3,4-Dimethoxybenzimidamide hydrochloride

An In-Depth Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride: Physicochemical Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 51488-33-6), a valuable chemical intermediate for researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Pinner reaction, and explores its chemical reactivity. Furthermore, it contextualizes the molecule within the broader class of benzamidine derivatives, which are recognized as privileged scaffolds in the development of therapeutic agents, particularly as enzyme inhibitors. This guide is intended to serve as a foundational resource for scientists leveraging this compound in synthetic chemistry and early-stage drug discovery programs.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic Name (IUPAC): 3,4-dimethoxybenzenecarboximidamide;hydrochloride[1][]

-

Common Synonyms: 3,4-Dimethoxybenzamidine hydrochloride, 3,4-dimethoxybenzene-1-carboximidamide hydrochloride[3]

Molecular Structure and Formula

The molecular structure consists of a benzene ring substituted with an imidamide (amidine) group and two methoxy groups at the C3 and C4 positions. The hydrochloride salt form results from the protonation of the basic amidine group.

Context within Amidine Chemistry

This compound belongs to the benzamidine class of compounds, which are aryl derivatives of amidines. Amidines are characterized by the functional group RC(=NR')NR''R'''. They are notably strong organic bases, a property that stems from the effective delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium cation.[1] The hydrochloride salt form not only neutralizes this basicity but also significantly enhances the compound's stability and solubility in aqueous and protic solvents, making it more amenable for laboratory use and in biological assays.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 51488-33-6 | [1][3][4] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][][3][6] |

| Molecular Weight | 216.66 g/mol | [3][6] |

| IUPAC Name | 3,4-dimethoxybenzenecarboximidamide;hydrochloride | [1][] |

| Purity | Typically ≥95% | [][5] |

| Appearance | Off-white to light yellow solid | (General observation for similar compounds) |

| Solubility | Soluble in water and polar protic solvents | [1] |

Stability and Storage

Causality Behind Storage Recommendations: The amidine functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions over extended periods. The hydrochloride salt form provides greater stability compared to the free base.[1] However, to prevent degradation and ensure reproducibility in experiments, stringent storage conditions are necessary.

Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of room temperature.[3] This minimizes exposure to atmospheric moisture and prevents potential hydrolysis or deliquescence. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.

Synthesis and Purification

Synthetic Rationale: The Pinner Reaction

The most direct and widely adopted method for synthesizing benzamidines is the Pinner reaction.[7] This reaction is expertly suited for this purpose because it provides a high-yielding pathway from readily available benzonitriles. The reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol forms a stable imino ester hydrochloride, known as a Pinner salt.[8][9] Second, this intermediate is treated with ammonia to yield the final amidine hydrochloride.[9] The use of anhydrous conditions is critical in the first step to prevent the Pinner salt from hydrolyzing to an ester.[10][11]

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from 3,4-dimethoxybenzonitrile.

Step 1: Formation of the Pinner Salt (Ethyl 3,4-dimethoxybenzimidate hydrochloride)

-

Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

-

To the flask, add 3,4-dimethoxybenzonitrile (1 equivalent) and anhydrous ethanol (3-4 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C.

-

Continue bubbling HCl gas until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 24-48 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting nitrile).

-

The resulting crystalline precipitate is the Pinner salt. It can be isolated by filtration under anhydrous conditions or used directly in the next step.

Step 2: Ammonolysis to form this compound

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

-

Slowly add the Pinner salt (or the entire reaction mixture from Step 1) to the ethanolic ammonia solution at 0°C with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

A precipitate of ammonium chloride (NH₄Cl) will form alongside the product.

-

Filter the mixture to remove the NH₄Cl precipitate.

-

Evaporate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

-

Wash the purified crystals with cold diethyl ether and dry under vacuum to yield the final product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 3,4-Dimethoxybenzimidamide HCl.

Chemical Reactivity and Derivatization

Reactivity of the Amidine Functional Group

The primary site of reactivity in this compound is the amidine group. This functional group is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1] The two nitrogen atoms provide multiple nucleophilic sites, and the carbon atom is electrophilic, allowing for reactions with a variety of bifunctional reagents to form five- or six-membered rings.

Potential Derivatization Pathways for SAR Studies

Given the known biological activities of benzamidine derivatives, this compound is an excellent starting point for structure-activity relationship (SAR) studies. The core structure can be modified at several positions to explore its interaction with biological targets.

Caption: Potential sites for derivatization on the core scaffold.

Potential Applications in Research and Drug Discovery

While specific biological data for this compound is not extensively published, its chemical class is of significant interest in pharmacology.

Benzamidines as a Privileged Scaffold

Benzamidine-containing molecules are well-established as "privileged scaffolds" in drug discovery. They are particularly known as potent inhibitors of serine proteases, such as thrombin and trypsin, due to the ability of the basic amidine group to interact with the aspartic acid residue in the enzyme's active site.[7][12] This inhibitory activity has led to the development of anticoagulants and other therapeutic agents.

Broader Biological Activities of Related Structures

Derivatives of benzamidine and the structurally related benzimidazoles exhibit a vast range of pharmacological activities.[12][13] These include:

-

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]

-

Anticancer Activity: Certain benzimidazole derivatives have been investigated as cytotoxic agents.[13]

-

Anti-inflammatory and Antiviral Effects: The ability to inhibit key enzymes makes these scaffolds relevant for a variety of disease targets.[7][13]

Therefore, this compound serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The 3,4-dimethoxy substitution pattern offers a specific electronic and steric profile that can be explored for selective targeting of enzymes or receptors.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed toxicological information and emergency procedures.

References

- 1. benchchem.com [benchchem.com]

- 3. 51488-33-6 CAS MSDS (3,4-DIMETHOXY-BENZAMIDINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Page loading... [guidechem.com]

- 6. capotchem.com [capotchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride

This guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxybenzimidamide hydrochloride, a valuable intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical considerations for its preparation.

Introduction and Significance

This compound is a member of the benzimidamide class of compounds, which are characterized by a benzene ring attached to an amidine functional group. Amidines are highly basic organic compounds and their hydrochloride salts, like the title compound, generally exhibit enhanced stability and aqueous solubility, making them attractive for various applications in medicinal chemistry.[1] The 3,4-dimethoxy substitution pattern is a common feature in many biologically active molecules, and as such, this compound serves as a crucial building block in the synthesis of novel therapeutic agents.

The Pinner Reaction: A Cornerstone in Amidine Synthesis

The most established and reliable method for the synthesis of this compound is the Pinner reaction.[2][3][4] First described by Adolf Pinner in 1877, this reaction provides a direct route to amidines from nitriles.[3] The Pinner reaction involves two key transformations:

-

Step 1: Formation of the Pinner Salt: The nitrile, in this case, 3,4-Dimethoxybenzonitrile, is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate hydrochloride, commonly referred to as a Pinner salt.

-

Step 2: Ammonolysis of the Pinner Salt: The intermediate Pinner salt is then reacted with ammonia to yield the desired amidine hydrochloride.

The overall transformation is a versatile and widely employed method in organic synthesis.[2]

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This is followed by a nucleophilic attack from the alcohol (e.g., ethanol) on the activated nitrile carbon. A subsequent proton transfer results in the formation of the imidate hydrochloride (Pinner salt).[5]

In the second stage, the Pinner salt undergoes nucleophilic attack by ammonia at the imine carbon. This is followed by the elimination of the alcohol to afford the protonated amidine, which, in the presence of chloride ions, precipitates as the stable hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Starting Material: 3,4-Dimethoxybenzonitrile

The primary starting material for this synthesis is 3,4-Dimethoxybenzonitrile. It is a commercially available white to pale brown crystalline powder.[6]

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 2024-83-1 |

| Melting Point | 68-70 °C |

Reagents and Solvents

| Reagent/Solvent | Grade | Purpose |

| 3,4-Dimethoxybenzonitrile | ≥98% | Starting Material |

| Anhydrous Ethanol | ACS Grade | Reactant and Solvent |

| Anhydrous Diethyl Ether | ACS Grade | Solvent |

| Hydrogen Chloride Gas | Anhydrous | Catalyst |

| Ammonia Gas | Anhydrous | Reactant |

Safety Precaution: Anhydrous hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow

Caption: A schematic representation of the two-stage synthesis of this compound.

Detailed Procedure

Step 1: Formation of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,4-Dimethoxybenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (2 equivalents) and anhydrous diethyl ether.

-

Cool the flask to 0°C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be controlled by the rate of gas addition.

-

Continue the addition of HCl until the solution is saturated.

-

Allow the reaction mixture to stir at 0°C for 4-6 hours, during which time a white precipitate of the Pinner salt will form.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 3,4-dimethoxybenzimidate hydrochloride.

Step 2: Synthesis of this compound

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0°C in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension.

-

After saturation with ammonia, allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove any ammonium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to afford the purified product as a white crystalline solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR: To identify characteristic functional groups.

-

-

Mass Spectrometry: To determine the molecular weight of the compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester, or the hydrolysis of the starting nitrile to an amide, thereby reducing the yield of the desired amidine.

-

Low-Temperature Reaction: The imidate hydrochloride intermediate (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide upon heating.[2][3] Conducting the reaction at low temperatures (0°C) minimizes this side reaction and favors the formation of the desired product.

-

Use of Gaseous HCl and NH₃: The use of anhydrous gaseous reagents ensures that the reaction remains free of water, which is critical for the success of the Pinner reaction.

-

Choice of Alcohol: While various alcohols can be used, ethanol is a common choice as it is readily available and the resulting ethoxy group is a good leaving group during the subsequent ammonolysis step.

Conclusion

The Pinner reaction provides a robust and efficient pathway for the synthesis of this compound from 3,4-Dimethoxybenzonitrile. By carefully controlling the reaction conditions, particularly maintaining anhydrous and low-temperature environments, high yields of the desired product can be achieved. This in-depth guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 6. 3,4-Dimethoxybenzonitrile, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Technical Guide to the Synthesis of 3,4-Dimethoxybenzimidamide Hydrochloride: Starting Materials and Synthetic Strategies

This guide provides an in-depth technical analysis of the synthetic pathways leading to 3,4-Dimethoxybenzimidamide hydrochloride, a key intermediate in various chemical syntheses. Designed for researchers, chemists, and professionals in drug development, this document offers a detailed exploration of the primary starting materials, the core chemical transformations, and the underlying mechanistic principles. We will dissect the critical Pinner reaction, evaluate the synthesis of the requisite nitrile intermediate from various precursors, and provide detailed, field-tested protocols.

Core Synthetic Strategy: The Pinner Reaction

The synthesis of this compound fundamentally relies on the Pinner reaction , a classic and reliable method for converting nitriles into imino ester hydrochlorides (known as Pinner salts).[1][2] These salts are then readily converted into the desired benzimidamide product upon treatment with ammonia. The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride (HCl), in the presence of an alcohol.

The causality behind this choice of reaction is its efficiency and directness. The nitrile group, while stable, can be activated by protonation under anhydrous acidic conditions. This activation renders the nitrile carbon sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol. The subsequent treatment with ammonia provides a straightforward route to the amidine functional group.

Mechanism of the Pinner Reaction

The reaction proceeds in two main stages:

-

Formation of the Pinner Salt: The nitrile is treated with an alcohol (e.g., ethanol) and anhydrous HCl gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by the alcohol. This forms an imidate hydrochloride, or Pinner salt.

-

Ammonolysis to the Benzimidamide: The isolated Pinner salt is then reacted with ammonia. The ammonia displaces the alkoxy group from the imidate to form the final benzimidamide hydrochloride product.

Below is a diagram illustrating the general mechanism.

Caption: General mechanism of the Pinner reaction for amidine synthesis.

Primary Starting Material: 3,4-Dimethoxybenzonitrile

The most direct and common precursor for the target molecule is 3,4-Dimethoxybenzonitrile .[3] Its structure already contains the required carbon skeleton and methoxy functional groups, making the Pinner reaction the final, key transformation.

Experimental Protocol: 3,4-Dimethoxybenzonitrile to this compound

This protocol describes the conversion using the Pinner reaction.

Materials:

-

3,4-Dimethoxybenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether (or Dichloromethane)

-

Hydrogen Chloride Gas

-

Ammonia Gas or Ethanolic Ammonia Solution

Procedure:

-

Pinner Salt Formation:

-

Dissolve 3,4-Dimethoxybenzonitrile (1 equivalent) in a minimal amount of anhydrous ethanol and an anhydrous solvent like diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be controlled to maintain the low temperature.

-

Continue the gas introduction until the solution is saturated and a precipitate (the Pinner salt) forms. The reaction may be stirred at low temperature for several hours to ensure completion.

-

Collect the solid Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in a suitable solvent like anhydrous ethanol.

-

Cool the suspension to 0-5 °C.

-

Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The byproduct, ammonium chloride, will precipitate. The desired product, this compound, may also precipitate or remain in solution depending on the solvent.

-

Filter the mixture to remove ammonium chloride. Concentrate the filtrate under reduced pressure to crystallize the product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.

-

Synthesis of 3,4-Dimethoxybenzonitrile from Veratraldehyde

Given that 3,4-Dimethoxybenzonitrile is the key intermediate, its efficient synthesis is paramount. A highly reliable and common route starts from Veratraldehyde (3,4-Dimethoxybenzaldehyde) .[4][5] Veratraldehyde is commercially available and can be prepared by the methylation of vanillin. The conversion to the nitrile is a two-step process.

-

Step 1: Oximation. Veratraldehyde is reacted with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldehyde oxime.[4]

-

Step 2: Dehydration. The resulting oxime is dehydrated using a variety of reagents (e.g., acetic anhydride, thionyl chloride) to yield 3,4-Dimethoxybenzonitrile.

Caption: Workflow for synthesizing 3,4-Dimethoxybenzonitrile from Veratraldehyde.

Experimental Protocol: Veratraldehyde to 3,4-Dimethoxybenzonitrile

This protocol is adapted from established literature procedures.[4]

Materials:

-

Veratraldehyde (3,4-Dimethoxybenzaldehyde)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Acetic anhydride

Procedure:

-

Oxime Formation:

-

In a round-bottom flask, dissolve Veratraldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (approx. 1.2 equivalents) in water.

-

Add the hydroxylamine hydrochloride solution to the Veratraldehyde solution.

-

Slowly add a concentrated solution of sodium hydroxide (approx. 1.5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature overnight. The oxime product will often precipitate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

-

Dehydration to Nitrile:

-

Place the dried 3,4-dimethoxybenzaldehyde oxime in a flask and add acetic anhydride (2-3 equivalents).

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it carefully into a beaker of ice water.

-

Stir vigorously until the excess acetic anhydride is hydrolyzed and the product solidifies.

-

Collect the crude 3,4-Dimethoxybenzonitrile by filtration, wash with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure white crystals.

-

| Parameter | Value/Condition | Reference |

| Starting Material | Veratraldehyde | [4] |

| Key Reagents | Hydroxylamine HCl, NaOH, Acetic Anhydride | [4][6] |

| Typical Yield | >90% (overall) | Varies by specific protocol |

| Purity | High, requires recrystallization | [3] |

Alternative Synthetic Routes to Key Intermediates

While the Veratraldehyde route is common, other starting materials can be employed to synthesize the crucial 3,4-Dimethoxybenzonitrile intermediate or related precursors.

| Starting Material | Key Transformation & Reagents | Advantages | Disadvantages | Reference |

| 3,4-Dimethoxybenzamide | Dehydration (e.g., PCl₅, SOCl₂) | Direct, one-step conversion | Requires a potentially harsh dehydrating agent | [6][7] |

| 3,4-Dimethoxyphenylacetic Acid | Oxidative Decarboxylation (NaNO₂, FeCl₃) | Utilizes a different, readily available starting material | May have lower yields or require more complex purification | [6] |

| Veratrol | Formylation (e.g., Vilsmeier-Haack or Gattermann) | Starts from a very basic and inexpensive building block | Multi-step process to get to the nitrile; may involve hazardous reagents | [8] |

Overall Synthetic Landscape

The choice of a starting material is often a strategic decision based on cost, availability, scalability, and the number of synthetic steps. The following diagram illustrates the interconnected pathways from foundational chemicals to the final product.

Caption: Synthetic pathways from foundational materials to the target compound.

Conclusion

The synthesis of this compound is a well-established process with several viable entry points. The most direct route begins with 3,4-Dimethoxybenzonitrile and utilizes the Pinner reaction . However, for reasons of cost and availability, a multi-step synthesis starting from the more fundamental and economical Veratraldehyde is often preferred in a research and development setting. By understanding the causality behind each transformation—from the electrophilic activation in the Pinner reaction to the classic oximation-dehydration sequence—scientists can select the optimal synthetic strategy that balances efficiency, scalability, and resource management.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. 3,4-Dimethoxybenzonitrile, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 6. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SU93727A1 - The method of obtaining 3,4-dimethoxybenzal-dehyd (veratric aldehyde) - Google Patents [patents.google.com]

Benzimidamide Derivatives: A Technical Guide to a Versatile Pharmacophore in Drug Discovery

Abstract: The benzimidamide (also known as benzamidine) scaffold represents a cornerstone in medicinal chemistry, renowned primarily for its role as a potent, reversible inhibitor of serine proteases. Its unique structural and electronic properties allow for high-affinity interactions with the active sites of these critical enzymes, making it a privileged pharmacophore in the development of therapeutics for thrombotic, inflammatory, and malignant diseases. This technical guide provides an in-depth exploration of the biological activities of benzimidamide derivatives, moving from their foundational role as protease inhibitors to their emerging potential as antimicrobial and anticancer agents. We will dissect the causality behind structure-activity relationships, provide validated, step-by-step experimental protocols for synthesis and biological evaluation, and present a forward-looking perspective on this versatile molecular framework.

Introduction: The Enduring Significance of the Benzimidamide Core

The benzimidamide moiety, characterized by a phenyl ring substituted with a carboximidamide group [-C(=NH)NH2], is a powerful tool in rational drug design. Its basicity and planar, triangular geometry enable it to act as a bioisostere of the guanidinium group of arginine, allowing it to dock effectively into the S1 specificity pocket of trypsin-like serine proteases. This competitive inhibition mechanism has been the foundation for its extensive study and application.[1] However, the therapeutic landscape of these derivatives is not monolithic. Strategic modifications to the benzimidamide core have unlocked a broader spectrum of biological activities, demonstrating its significant therapeutic potential beyond protease inhibition.[2][3] This guide will illuminate the key mechanisms, structure-activity relationships (SAR), and practical methodologies essential for researchers engaged in the discovery and development of novel benzimidamide-based therapeutics.

Part 1: The Archetypal Role - Benzimidamide Derivatives as Serine Protease Inhibitors

The most well-documented activity of benzimidamide derivatives is the competitive inhibition of serine proteases, a large family of enzymes crucial in physiological processes such as blood coagulation, fibrinolysis, and inflammation.[1][4]

Mechanism of Action: Mimicry and Competitive Binding

Trypsin-like serine proteases, including thrombin, plasmin, and Factor Xa, possess a deep, negatively charged S1 specificity pocket that preferentially binds arginine residues on their natural substrates. The positively charged amidinium group of benzimidamide acts as an excellent mimic of the arginine side chain's guanidinium group, forming strong ionic and hydrogen bonds with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This high-affinity binding physically occludes the active site, preventing substrate access and halting the catalytic cascade.[5]

The interaction is reversible, a key feature for many therapeutic applications where transient, controlled enzyme modulation is desired over permanent inactivation.[1]

Caption: Competitive inhibition of a serine protease by a benzimidamide derivative.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzimidamide derivatives can be finely tuned through chemical modification. SAR studies have revealed several key principles:[4][6]

-

Substituents on the Phenyl Ring: The nature, position, and hydrophobicity of substituents on the benzamidine ring critically influence binding affinity.[6] Hydrophobic groups can interact with secondary binding sites (e.g., S3/S4 subsites), significantly enhancing potency.[7] For instance, the interaction of thrombin with benzamidines is primarily affected by the hydrophobicity of the substituent, whereas plasmin binding is influenced by both hydrophobicity and electron-donating properties.[6]

-

Extension and Valency: Extending the molecule from the core scaffold to occupy additional enzyme subsites can dramatically increase inhibitory activity. Furthermore, creating multivalent inhibitors, where multiple benzimidamide moieties are connected by linkers, can lead to a significant increase in potency due to avidity effects (statistical rebinding).[1] Shorter linker lengths often improve inhibition by increasing the local concentration of the inhibitor and minimizing entropic penalties upon binding.[1]

Part 2: Expanding Therapeutic Horizons - Novel Biological Activities

While protease inhibition remains a primary focus, the chemical versatility of the benzimidamide scaffold has led to the discovery of derivatives with significant antimicrobial and anticancer properties.

Antimicrobial Activity

Several novel benzimidamide analogues have demonstrated promising activity against a range of pathogenic bacteria.[2] Studies have shown that certain derivatives exhibit significant minimum inhibitory concentrations (MIC) against pathogens responsible for conditions like periodontal disease.[2][8]

The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of key cellular processes. The cationic nature of the amidine group may facilitate interaction with and disruption of the negatively charged bacterial cell membrane.

Anticancer Potential

The role of serine proteases in tumor progression, invasion, and metastasis is well-established. Consequently, protease-inhibiting benzimidamide derivatives have been explored as anticancer agents. One study demonstrated that a tetra-benzamidine derivative, TAPP-Br, inhibited the growth of human colon carcinoma cell lines.[3] The mechanism was linked to the suppression of oncogene expression (e.g., MYC, FOS) and the modulation of protein kinase C activity, suggesting an indirect action downstream of protease inhibition.[3] Other research has focused on designing benzamidine compounds that inhibit urokinase-type plasminogen activators (uPA), which are heavily implicated in cancer metastasis.[9]

Part 3: From Bench to Clinic - A Practical Guide to Synthesis and Evaluation

The translation of a promising chemical scaffold into a viable drug candidate requires robust and reproducible methodologies for chemical synthesis and biological characterization.

Chemical Synthesis: The Pinner Reaction

A classic and effective method for synthesizing benzimidamide derivatives from the corresponding benzonitriles is the Pinner reaction.[10][11] This acid-catalyzed reaction proceeds via an imino ester salt intermediate (a Pinner salt), which is subsequently reacted with ammonia or an amine to yield the target amidine.[11]

Caption: Simplified workflow for the synthesis of benzimidamide via the Pinner reaction.

Experimental Protocol: Synthesis of a Benzimidamide Derivative [10]

-

Objective: To synthesize a benzimidamide hydrochloride from a substituted benzonitrile.

-

Critical Consideration: The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of intermediates to undesired esters or amides.[10][12]

-

Methodology:

-

Preparation: Dry the starting benzonitrile derivative and use absolute ethanol as both the solvent and reactant.

-

Pinner Salt Formation: Suspend the benzonitrile (e.g., 14.0 mmol) in absolute ethanol (50 mL) in a flask equipped with a magnetic stirrer and a gas inlet tube. Cool the suspension to below 5°C in an ice bath.

-

HCl Saturation: Bubble dry hydrogen chloride (HCl) gas through the cooled, stirring suspension until the solution is saturated.

-

Reaction: Seal the flask and stir the mixture at ambient temperature for 48 hours. Monitor the reaction by TLC.

-

Isolation of Pinner Salt: Upon completion, evaporate the solvent under reduced pressure (maintaining anhydrous conditions). Wash the resulting white crystalline solid (the imino ester hydrochloride or "Pinner salt") with dry diethyl ether.

-

Ammonolysis: Dissolve the isolated Pinner salt in absolute ethanol. Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation.

-

Final Product Formation: Seal the flask and stir at room temperature for 24-48 hours.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final benzimidamide hydrochloride derivative.

-

Biological Evaluation: Core Assays

Validating the biological activity of newly synthesized derivatives requires a suite of standardized, quantitative assays.

Protocol 1: Serine Protease Inhibition Assay [13]

-

Objective: To determine the inhibitory constant (Kᵢ) of a benzimidamide derivative against a target serine protease (e.g., plasmin, thrombin, tPA).

-

Principle: This is a kinetic spectrophotometric assay that measures the rate of cleavage of a chromogenic or fluorogenic substrate by the protease in the presence and absence of the inhibitor.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare solutions of the target protease (e.g., human plasmin, 42.5 nM final concentration) and a corresponding chromogenic substrate (e.g., S-2251 for plasmin) in an appropriate assay buffer (e.g., 0.1M phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well microplate, add varying concentrations of the inhibitor. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

-

Enzyme Addition: Add the protease solution to all wells except the negative control and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for S-2251) kinetically over a period of 5-10 minutes.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or by using graphical methods like a Dixon plot.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay [14][15]

-

Objective: To determine the lowest concentration of a benzimidamide derivative that inhibits the visible growth of a specific bacterium.

-

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.

-

Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the final required inoculum density (~5 x 10⁵ CFU/mL).[15]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. A typical final volume in each well is 100 µL.[15]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.[16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest compound concentration in which no visible growth is observed.[14][16]

-

Protocol 3: MTT Cytotoxicity Assay [17][18]

-

Objective: To assess the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect of a benzimidamide derivative on a cancer cell line and determine its IC₅₀ value.

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle control wells (medium with solvent, e.g., DMSO). Incubate for a desired exposure time (e.g., 48 or 72 hours).[17]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Quantitative Comparison

Summarizing biological activity data in a structured format is essential for comparative analysis and SAR determination.

Table 1: Comparative Biological Activity of Selected Benzimidamide Derivatives

| Compound ID | Target | Assay Type | Activity Metric | Value (µM) | Reference |

| Benzamidine | Bovine Trypsin | Enzyme Inhibition | Kᵢ | 18.0 | [7] |

| Benzamidine | Human Thrombin | Enzyme Inhibition | Kᵢ | 660 | [7] |

| 4-Aminobenzamidine | Bovine Trypsin | Enzyme Inhibition | Kᵢ | 0.8 | [7] |

| 4-Aminobenzamidine | Human Thrombin | Enzyme Inhibition | Kᵢ | 13.0 | [7] |

| Nα-(dansyl)-3-amidinophenylalanine | Bovine Trypsin | Enzyme Inhibition | Kᵢ | 0.008 | [7] |

| Nα-(dansyl)-3-amidinophenylalanine | Human Thrombin | Enzyme Inhibition | Kᵢ | 0.004 | [7] |

| Novel Benzamidine Analogue (4a) | P. gingivalis | Antimicrobial | MIC | 31.25 (µg/mL) | [8] |

| Novel Benzamidine Analogue (3) | P. gingivalis | Antimicrobial | MIC | 62.5 (µg/mL) | [8] |

Conclusion and Future Outlook

The benzimidamide scaffold has proven to be a remarkably durable and versatile pharmacophore. Its foundational role as a serine protease inhibitor continues to drive the development of new therapies for a host of human diseases. The key to its success lies in the inherent, high-affinity mimicry of arginine coupled with the vast potential for synthetic modification, which allows for the precise tuning of potency and selectivity.

The expanding horizon of biological activities, including promising antimicrobial and anticancer effects, ensures that benzimidamide derivatives will remain a focal point of research and development. Future efforts will likely concentrate on developing highly selective inhibitors for specific protease targets to minimize off-target effects, exploring novel mechanisms of action for their anticancer and antimicrobial properties, and employing advanced drug delivery strategies to improve their pharmacokinetic profiles. The systematic application of the principles and protocols outlined in this guide will empower researchers to unlock the full therapeutic potential of this privileged chemical structure.

References

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators | Bentham Science [eurekaselect.com]

- 10. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride: Synthesis, Chemical Context, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 3,4-Dimethoxybenzimidamide hydrochloride, a molecule of interest to researchers, scientists, and drug development professionals. While a specific, detailed historical account of its discovery is not extensively documented in widely available scientific literature, its significance can be understood through the broader exploration of benzamidine derivatives in medicinal chemistry. This guide will delve into its likely synthetic origins, the chemical principles governing its reactivity, and its potential therapeutic applications as extrapolated from the known bioactivity of its core structural motifs.

Historical Context and Discovery Landscape

The emergence of this compound is likely intertwined with the systematic investigation of substituted benzamidines, a class of compounds that has been a subject of medicinal chemistry research since the 19th century. The core benzamidine structure is recognized as a privileged scaffold in drug discovery, particularly as an inhibitor of serine proteases like trypsin and thrombin.[1] Researchers have long explored the impact of various substituents on the aromatic ring to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in a wide array of biologically active molecules, both natural and synthetic.[2] Its presence can significantly influence a compound's metabolic stability and absorption profile. It is therefore plausible that this compound was first synthesized as part of a larger library of substituted benzamidines during exploratory phases of drug discovery aimed at creating novel therapeutics.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development.

| Property | Value |

| IUPAC Name | 3,4-dimethoxybenzenecarboximidamide;hydrochloride |

| Synonyms | 3,4-DIMETHOXY-BENZAMIDINE HCL, 3,4-dimethoxy-benzamidinmonohydrochloride |

| CAS Number | 51488-33-6 |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.67 g/mol |

Synthesis and Chemical Reactivity

The synthesis of this compound is most likely achieved through the Pinner reaction, a classic method for converting nitriles into imino esters, which are then readily converted to amidines.[3][4][5]

Proposed Synthetic Workflow: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester hydrochloride salt (a Pinner salt). Subsequent treatment with ammonia affords the corresponding amidine.

Figure 1: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,4-dimethoxybenzimidate hydrochloride (Pinner Salt)

-

Dry, gaseous hydrogen chloride is bubbled through a cooled (0-5 °C), anhydrous solution of 3,4-dimethoxybenzonitrile in absolute ethanol.

-

The reaction is continued until saturation with HCl is achieved, and the Pinner salt precipitates from the solution.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

-

The isolated Pinner salt is suspended in a solution of anhydrous ethanol.

-

The suspension is cooled and treated with a solution of ammonia in ethanol.

-

The reaction mixture is stirred at room temperature until the conversion to the amidine is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude this compound is purified by recrystallization.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding carboxylic acid and ester, respectively. Low temperatures during the Pinner salt formation help to minimize side reactions.

Chemical Reactivity and Stability

The hydrochloride salt form enhances the stability and aqueous solubility of the compound. The amidine functional group is basic due to the resonance stabilization of its protonated form, the amidinium ion. This basicity is a key feature influencing its potential biological interactions.

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for this compound is scarce, its potential therapeutic applications can be inferred from the known activities of substituted benzamidines and compounds containing the 3,4-dimethoxyphenyl moiety.

Serine Protease Inhibition

Benzamidines are well-established inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[1] The amidine group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes.

Figure 2: Conceptual diagram of a benzamidine derivative binding to the S1 pocket of a serine protease.

The 3,4-dimethoxy substitution could influence the binding affinity and selectivity for different serine proteases. A systematic screening of this compound against a panel of serine proteases would be a logical first step in elucidating its specific biological activity.

Other Potential Activities

The 3,4-dimethoxyphenyl group is found in compounds with a wide range of biological activities, including psychedelic phenethylamines like 3,4-dimethoxyamphetamine (3,4-DMA).[6] While this compound is structurally distinct from these psychoactive compounds, the electronic properties conferred by the dimethoxy groups could contribute to interactions with various receptors and enzymes.

Future Research Directions

The lack of extensive public data on this compound presents an opportunity for novel research. A structured research program could systematically characterize this compound and explore its therapeutic potential.

Proposed Research Workflow:

Figure 3: A proposed workflow for the systematic investigation of this compound.

Conclusion

This compound is a chemical entity whose full potential remains to be explored. While its specific discovery is not well-documented, its chemical structure, rooted in the established fields of benzamidine and 3,4-dimethoxyphenyl chemistry, suggests a high potential for biological activity. This guide has provided a framework for understanding its synthesis, chemical properties, and plausible therapeutic applications. Further experimental investigation is warranted to fully elucidate the biological profile of this intriguing molecule and to determine its value as a lead compound in drug discovery.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dimethoxybenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic profile of 3,4-Dimethoxybenzimidamide hydrochloride (CAS No: 51488-33-6), a compound of interest in medicinal chemistry and synthetic organic chemistry.[1][] Due to the limited availability of published experimental spectra for this specific salt, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven experimental protocols for the acquisition and analysis of these spectra, ensuring a self-validating system for researchers aiming to synthesize or utilize this compound. The causality behind experimental choices and data interpretation is emphasized throughout, providing a deeper understanding for the practicing scientist.

Introduction: The Chemical and Pharmaceutical Context

This compound belongs to the benzimidamide class of compounds, which are aryl derivatives of amidines.[1] Amidines are highly basic organic compounds due to the resonance stabilization of their protonated form, the amidinium cation.[1] The hydrochloride salt of 3,4-Dimethoxybenzimidamide enhances its stability and aqueous solubility, which are desirable properties for research and potential pharmaceutical applications.[1] The 3,4-dimethoxy substitution pattern, also known as a veratryl group, is a common motif in many biologically active molecules and natural products. A thorough spectroscopic characterization is therefore essential for unambiguous structural confirmation, purity assessment, and to provide a reference for future studies.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the sample would typically be dissolved in a deuterated solvent such as DMSO-d₆ or D₂O, with tetramethylsilane (TMS) or the residual solvent peak used as an internal standard.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 9.0 | Broad Singlet | 2H | -NH₂ | The protons on the nitrogen atoms are expected to be deshielded due to the positive charge on the amidinium group and will likely be broadened due to quadrupolar relaxation and exchange. |

| ~7.6 - 7.4 | Multiplet | 2H | Ar-H | The aromatic protons are expected to appear in this region, with their exact shifts and multiplicities depending on the coupling with adjacent protons. |

| ~7.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the amidinium group. |

| ~3.85 | Singlet | 3H | -OCH₃ | The methoxy group at the 3-position. |

| ~3.80 | Singlet | 3H | -OCH₃ | The methoxy group at the 4-position. |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=N | The carbon of the amidinium group is expected to be significantly deshielded. |

| ~152 | Ar-C | Aromatic carbon attached to the methoxy group (C4). |

| ~149 | Ar-C | Aromatic carbon attached to the methoxy group (C3). |

| ~125 | Ar-C | Aromatic carbon (C1). |

| ~122 | Ar-C | Aromatic carbon (C6). |

| ~112 | Ar-C | Aromatic carbon (C5). |

| ~111 | Ar-C | Aromatic carbon (C2). |

| ~56 | -OCH₃ | Carbons of the two methoxy groups. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is typically recorded from a solid sample using a KBr pellet or as a thin film.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretch (from -NH₂ and N-H⁺) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (from -OCH₃) |

| ~1670 | Strong | C=N⁺ stretch (amidinium ion) |

| 1600, 1510, 1460 | Medium | C=C stretch (aromatic) |

| 1270, 1140 | Strong | C-O stretch (aryl ether) |

Table 3: Predicted FTIR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For the hydrochloride salt, ESI in positive ion mode would be most appropriate.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 181.10 | High | [M+H]⁺ (Protonated molecular ion of the free base) |

| 164.07 | Moderate | [M+H - NH₃]⁺ |

| 151.07 | High | [M+H - NH₃ - CH₃]⁺ |

| 136.05 | Moderate | [M+H - NH₃ - 2CH₃]⁺ |

Table 4: Predicted Mass Spectrometry Data (ESI+) for this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Set to a constant temperature, typically 25 °C.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation and Analysis:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Visualizations

Figure 1: Chemical structure of this compound.

Figure 2: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, coupled with robust experimental protocols for data acquisition. By understanding the expected NMR, IR, and MS profiles, researchers can more efficiently and accurately confirm the synthesis and purity of this compound. The provided methodologies represent a standard, self-validating approach to the characterization of novel or sparsely documented small molecules in a drug discovery and development context.

References

A Technical Guide to 3,4-Dimethoxybenzimidamide Hydrochloride (CAS: 51488-33-6) for Drug Discovery and Development

Introduction

3,4-Dimethoxybenzimidamide hydrochloride is a specialized organic compound that serves as a valuable building block and research tool for scientists in medicinal chemistry and drug development. As a member of the benzamidine class of molecules, its structural and electronic properties make it a compelling starting point for the synthesis of novel therapeutic agents. The presence of the 3,4-dimethoxyphenyl group, often referred to as a veratryl moiety, is particularly significant, as this motif is found in numerous biologically active natural products and synthetic drugs, where it often contributes to target binding and favorable pharmacokinetic profiles.[1]

This guide provides an in-depth technical overview of this compound, moving beyond basic identifiers to explore its chemical rationale, synthesis, and strategic application in modern drug discovery workflows. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51488-33-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][3] |

| Molecular Weight | 216.67 g/mol | [1] |

| IUPAC Name | 3,4-dimethoxybenzenecarboximidamide;hydrochloride | [1][] |

| Common Synonyms | 3,4-Dimethoxybenzamidine hydrochloride | [3][] |

| Physical Form | White to off-white crystalline powder | |

| Storage | Sealed in a dry environment at room temperature | [3] |

2D Chemical Structure:

Scientific Rationale and Chemical Context

The Benzimidamide Functional Group: A Cationic Scaffold

To appreciate the utility of this molecule, one must first understand the chemistry of its core functional group. Benzimidamides are aryl derivatives of amidines, which are characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. A key feature of amidines is their high basicity, which is significantly greater than that of amines or amides.[1]

This enhanced basicity arises from the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation. The positive charge is delocalized across both nitrogen atoms, creating a stable, planar, and strongly basic functional group. The hydrochloride salt form of the title compound ensures that it exists in this stable, protonated state, which typically enhances its solubility in aqueous and polar protic solvents—a critical advantage for biological assays and subsequent chemical reactions.[1]

The Veratryl Moiety in Medicinal Chemistry

The 3,4-dimethoxyphenyl group is not a passive substituent. The two electron-donating methoxy groups significantly influence the electronic character of the aromatic ring, which can in turn modulate the reactivity of the benzimidamide group and the molecule's interaction with biological targets.[1] This moiety is a well-established "privileged scaffold" in drug discovery, appearing in compounds ranging from the vasodilator Papaverine to the calcium channel blocker Verapamil. Its inclusion in a molecule can enhance binding affinity to protein targets and improve pharmacokinetic properties such as absorption and metabolic stability.

Synthesis and Handling

Synthetic Strategy: The Pinner Reaction

The most direct and widely recognized method for the synthesis of benzimidamides is the Pinner reaction.[1] This acid-catalyzed reaction provides a reliable pathway from an aryl nitrile to the corresponding imidamide hydrochloride salt. The general workflow involves two key stages: first, the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to form an imino ester hydrochloride, known as a Pinner salt. Second, the Pinner salt is treated with ammonia to yield the final amidine hydrochloride.

Caption: Generalized workflow for the Pinner Reaction synthesis.

Experimental Protocol: Synthesis from 3,4-Dimethoxybenzonitrile

This protocol is a representative methodology based on the established Pinner reaction. Researchers should perform their own risk assessment and optimization.

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

-

Under an inert atmosphere (N₂ or Ar), add 3,4-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (approx. 3 M concentration).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic and a precipitate will form.

-

After the introduction of HCl is complete, seal the flask and allow it to stand at 0-4°C for 24 hours to ensure complete precipitation of the Pinner salt.

-

Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

-

Dissolve the dried Pinner salt from Step 1 in anhydrous ethanol (approx. 1 M concentration) at room temperature.

-

Cool the solution to 0°C.

-

Add a solution of ammonia in ethanol (2.0-3.0 eq) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate.

-

Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to afford pure this compound.

Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic starting point. Its value lies in its potential as both a synthetic intermediate and a bioactive scaffold.

Role as a Synthetic Intermediate

The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The amidine functional group is highly versatile and can participate in cyclocondensation reactions with various bifunctional reagents to form a wide array of ring systems, such as pyrimidines, imidazoles, and triazines, which are core structures in many approved drugs.

A Modern Drug Discovery and Development Workflow

In a contemporary research setting, a fragment or building block like this compound would be integrated into a multi-stage discovery pipeline. This process combines empirical laboratory screening with powerful computational analysis to accelerate the identification of promising drug candidates.[6]

Caption: A modern drug discovery workflow integrating experimental and computational methods.

As illustrated, this compound can be used to generate a library of related molecules. This library is then subjected to high-throughput screening against a specific biological target (e.g., a protease or kinase, given the known activity of benzamidine derivatives). Simultaneously, computational tools can be used to perform virtual screening and predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the synthesized compounds, helping to prioritize the most promising candidates for further development.[1][6]

Conclusion

This compound (CAS: 51488-33-6) is more than a catalog chemical; it is a well-defined molecular tool with significant potential in the hands of medicinal chemists and drug discovery scientists. Its unique combination of a stable, cationic benzamidine core and a biologically relevant veratryl moiety makes it an attractive scaffold for generating novel compounds. By understanding its underlying chemistry, reliable synthetic routes, and its place within modern, integrated discovery workflows, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 51488-33-6 CAS MSDS (3,4-DIMETHOXY-BENZAMIDINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 6. Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on 3,4-Dimethoxybenzimidamide hydrochloride

An In-Depth Technical Guide to the Theoretical Investigation of 3,4-Dimethoxybenzimidamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a member of the benzimidamide class of compounds, which are aryl derivatives of amidines.[1] This class is noted for its basicity and potential as a scaffold in medicinal chemistry. While extensive experimental data on this specific molecule is not widely published, modern computational chemistry provides a powerful, cost-effective, and predictive pathway to elucidate its structural, electronic, and potential pharmacological properties. This guide presents a comprehensive theoretical framework for the in-depth study of this compound, intended for researchers in computational chemistry and drug development. We will detail the application of Density Functional Theory (DFT) for quantum chemical analysis, Molecular Docking for exploring protein-ligand interactions, and in silico ADMET screening for predicting pharmacokinetic profiles. The methodologies described herein are designed to be self-validating and provide a robust blueprint for the computational assessment of this and similar small molecules.

Molecular Profile and Physicochemical Properties

A foundational step in any theoretical study is to establish the fundamental physicochemical properties of the molecule. These parameters govern its behavior in biological systems, including solubility, membrane permeability, and receptor binding. While experimental values are the gold standard, validated computational methods provide highly reliable estimates that are crucial for initial screening.[2]

The structure of this compound is characterized by a benzene ring substituted with two methoxy groups and a protonated imidamide (amidinium) group.[1] The hydrochloride salt form generally enhances stability and solubility in aqueous media.[1]

| Property | Value (Predicted/Known) | Significance in Drug Development | Source |

| CAS Number | 51488-33-6 | Unique chemical identifier. | [3] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Defines the elemental composition. | [3] |

| Molecular Weight | 216.66 g/mol | Influences diffusion rates and absorption. | [3] |

| Predicted LogP | 1.25 | Indicates lipophilicity and ability to cross cell membranes. | [4] |

| Predicted Water Solubility | -2.103 log(mol/L) | Crucial for formulation and bioavailability. | [4] |

| Predicted Caco-2 Perm. | 0.589 log Papp | Estimates intestinal absorption. | [4] |

| Predicted pKa | ~10.5 (Amidinium) | Determines the ionization state at physiological pH. | N/A |

| Predicted H-Bond Donors | 2 | Potential for forming hydrogen bonds with target receptors. | N/A |

| Predicted H-Bond Acceptors | 4 | Potential for forming hydrogen bonds with target receptors. | N/A |

Theoretical Research Workflow: An Integrated Approach

A successful theoretical study integrates multiple computational techniques to build a holistic profile of a candidate molecule. Each method provides a different piece of the puzzle, from intrinsic electronic properties to behavior within a complex biological environment. The workflow below illustrates an efficient and logical progression for the analysis of this compound.

Caption: Integrated workflow for the theoretical study of a small molecule.

Quantum Chemical Analysis via Density Functional Theory (DFT)